molecular formula C13H10ClN B11951898 Benzylidene-(3-chlorophenyl)-amine CAS No. 7519-65-5

Benzylidene-(3-chlorophenyl)-amine

Cat. No.: B11951898
CAS No.: 7519-65-5
M. Wt: 215.68 g/mol
InChI Key: ZEXWWDRAHMCQOE-UHFFFAOYSA-N
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Description

Benzylidene-(3-chlorophenyl)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to a 3-chlorophenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylidene-(3-chlorophenyl)-amine can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with 3-chloroaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzylidene-(3-chlorophenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Benzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for bacterial DNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate .

Comparison with Similar Compounds

Similar Compounds

  • Benzylidene-(4-chlorophenyl)-amine
  • Benzylidene-(3-fluorophenyl)-amine
  • Benzylidene-(3-bromophenyl)-amine

Uniqueness

Benzylidene-(3-chlorophenyl)-amine is unique due to the presence of the chlorine atom at the 3-position of the phenyl ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWWDRAHMCQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335510
Record name Benzylidene-(3-chlorophenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7519-65-5
Record name Benzylidene-(3-chlorophenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLIDENE-3-CHLOROANILINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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